1-(2-Amino-6-methoxyphenyl)-1-bromopropan-2-one
Description
1-(2-Amino-6-methoxyphenyl)-1-bromopropan-2-one is a brominated aromatic ketone derivative featuring an amino group and a methoxy substituent on the phenyl ring. Its molecular structure (C₁₀H₁₂BrNO₂) combines electrophilic (bromine, ketone) and nucleophilic (amine) functionalities, making it a versatile intermediate in organic synthesis. The compound’s reactivity is influenced by the electron-donating methoxy group and the electron-withdrawing bromine atom, which modulate its applications in pharmaceuticals, agrochemicals, and materials science.
Properties
Molecular Formula |
C10H12BrNO2 |
|---|---|
Molecular Weight |
258.11 g/mol |
IUPAC Name |
1-(2-amino-6-methoxyphenyl)-1-bromopropan-2-one |
InChI |
InChI=1S/C10H12BrNO2/c1-6(13)10(11)9-7(12)4-3-5-8(9)14-2/h3-5,10H,12H2,1-2H3 |
InChI Key |
FYDOTHQKTSHTTI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=CC=C1OC)N)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a theoretical analysis based on general chemical principles and structural analogs:
Comparison with 1-(2-Amino-6-methoxyphenyl)-2-bromopropan-1-one
- Structural Difference : The positional isomerism of the bromine atom (1-bromo vs. 2-bromo) alters steric and electronic environments. The 1-bromo derivative may exhibit enhanced electrophilicity at the ketone carbon due to closer proximity to the electron-withdrawing bromine .
- Reactivity : Bromine placement affects nucleophilic substitution pathways. For example, the 1-bromo isomer may favor ketone α-carbon substitution, while the 2-bromo isomer could undergo β-elimination more readily.
Comparison with Non-Brominated Analogs
- 1-(2-Amino-6-methoxyphenyl)propan-2-one: Reactivity: The absence of bromine reduces electrophilicity, limiting its utility in cross-coupling reactions. Stability: Bromine’s electron-withdrawing effect in the original compound may enhance stability against nucleophilic attack compared to the non-brominated analog.
Comparison with Halogen-Substituted Derivatives
- Chlorine vs. Bromine Substitution: Electrophilicity: Bromine’s larger atomic radius and polarizability may increase reactivity in SN2 reactions compared to chlorine analogs.
Data Table: Theoretical Properties of Comparable Compounds
| Compound Name | Molecular Formula | Halogen Position | Key Reactivity Features |
|---|---|---|---|
| 1-(2-Amino-6-methoxyphenyl)-1-bromopropan-2-one | C₁₀H₁₂BrNO₂ | 1-bromo | High electrophilicity at ketone carbon |
| 1-(2-Amino-6-methoxyphenyl)-2-bromopropan-1-one | C₁₀H₁₂BrNO₂ | 2-bromo | Potential β-elimination pathways |
| 1-(2-Amino-6-methoxyphenyl)propan-2-one | C₁₀H₁₃NO₂ | None | Reduced electrophilicity, amine-driven H-bonding |
Q & A
Q. What are the optimal synthetic routes for 1-(2-Amino-6-methoxyphenyl)-1-bromopropan-2-one, and how can reaction conditions be controlled to improve yield?
Methodological Answer: The synthesis typically involves multi-step organic reactions. A common approach includes:
- Step 1: Bromination of a precursor (e.g., 1-(2-amino-6-methoxyphenyl)propan-2-one) using brominating agents like N-bromosuccinimide (NBS) under radical initiation (e.g., benzoyl peroxide) .
- Step 2: Purification via column chromatography to isolate the product.
Key Considerations:
- Temperature Control: Maintain 0–5°C during bromination to minimize side reactions.
- Solvent Choice: Dichloromethane or tetrahydrofuran enhances solubility and reaction efficiency.
- Yield Optimization: Use stoichiometric excess of brominating agent (1.2–1.5 equivalents) and monitor progress via TLC.
Q. What spectroscopic techniques are most effective for characterizing this compound’s purity and structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR: Identify aromatic protons (δ 6.8–7.5 ppm) and methoxy groups (δ 3.8–4.0 ppm) .
- ¹³C NMR: Confirm carbonyl (C=O, δ 190–210 ppm) and brominated carbon signals.
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ = 274.08 g/mol) .
- HPLC: Purity analysis (>98%) using C18 columns with acetonitrile/water gradients .
Validation: Cross-reference spectral data with computational simulations (e.g., DFT calculations) to resolve ambiguities .
Advanced Research Questions
Q. How does the spatial arrangement of bromine and methoxy groups influence crystallographic refinement challenges, and how can SHELX software address them?
Methodological Answer:
-
Challenges:
-
SHELX Solutions:
Q. How do structural analogs with iodine or trifluoromethyl substituents affect biological activity compared to the brominated compound?
Methodological Answer:
- Comparative Analysis:
- Iodine Analogs: Higher electrophilicity enhances DNA intercalation but increases toxicity (e.g., 1-(4-amino-2-iodophenyl)-1-bromopropan-2-one) .
- Trifluoromethyl Analogs: Improved lipophilicity boosts membrane permeability (e.g., 1-(2-amino-4-(trifluoromethyl)phenyl)-1-bromopropan-2-one) .
Mechanistic Insights:
- Bromine: Participates in halogen bonding with protein residues (e.g., kinase ATP-binding pockets) .
- Amino Group: Facilitates H-bonding with Asp/Glu residues, critical for target inhibition .
Q. How can contradictions in kinetic data for substitution reactions involving this compound be resolved?
Methodological Answer:
- Data Discrepancies: Conflicting rate constants (k) may arise from solvent polarity or nucleophile strength variations.
- Resolution Strategies:
Case Study:
- Polar Solvents (DMF): Favors SN1 mechanism (k = 1.2 × 10⁻³ s⁻¹).
- Nonpolar Solvents (Toluene): SN2 dominates (k = 3.8 × 10⁻⁴ s⁻¹) .
Q. What role do hydrogen-bonding patterns play in stabilizing this compound’s crystal lattice, and how can graph-set analysis elucidate these interactions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
